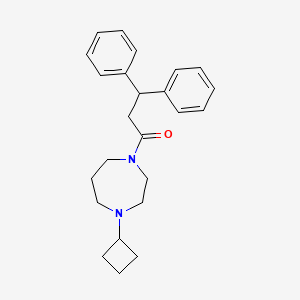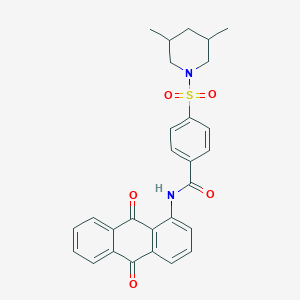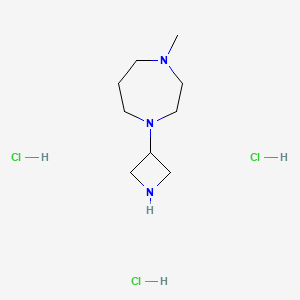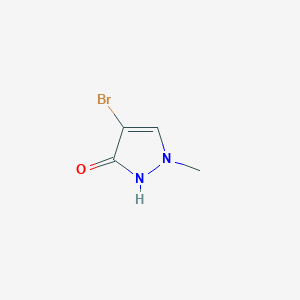![molecular formula C23H18ClN5O B2641187 Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate CAS No. 1207048-81-4](/img/structure/B2641187.png)
Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the presence of fluorine atoms in a compound can lead to interesting and unusual physical, chemical, and biological properties .
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Description : Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation is less explored. Recent research reports a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Inflammatory, Antiproliferative, and Antibacterial Activities
- Description : This compound exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities. Synthesized by reacting ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate, it was characterized by FTIR, 1H-NMR, 13C-NMR, and LCMS. Pyrazolone derivatives, like this compound, are potent pharmacophores due to their diverse biological activities. They act as free radical scavengers and are used in drug development and other applications .
Photoactive Behavior in Crystalline State
- Description : Although photoactive in solution, this compound’s crystalline state exhibits limited photo-induced structural reorganization due to the close-packed lattice. Understanding such behavior is crucial for designing photoresponsive materials. The compound’s structure and unique rotomers were characterized, emphasizing its potential in photochemistry .
N-Substituted 6-Fluoro-3-(Piperidin-4-yl)-1,2-benzoxazole Derivatives
- Description : A straightforward synthetic route yields N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds exhibit anti-inflammatory, antiproliferative, and antibacterial activities. The method involves piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The products are obtained with good yields and short reaction times .
Future Directions
The future directions for research on “Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of fluorinated compounds , this compound could have potential applications in various fields, including medicine and materials science.
properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c24-19-9-3-4-10-20(19)29-22(17-8-5-12-25-14-17)21(26-27-29)23(30)28-13-11-16-6-1-2-7-18(16)15-28/h1-10,12,14H,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQARJVDJMRFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)






![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2641113.png)


![(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol](/img/structure/B2641119.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2641124.png)
![propyl 2-[[3,5-dicyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2641126.png)